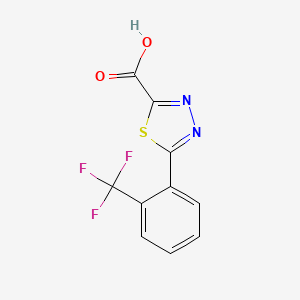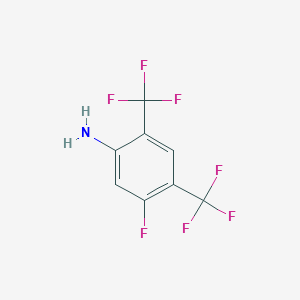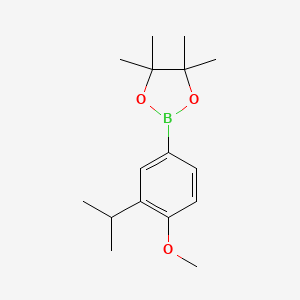
Ethyl 7-chloro-6-fluoro-1H-indole-2-carboxylate
Vue d'ensemble
Description
Ethyl 7-chloro-6-fluoro-1H-indole-2-carboxylate is a derivative of indole . Indoles are a significant heterocyclic system in natural products and drugs. They play a main role in cell biology and have various biologically vital properties .
Synthesis Analysis
The synthesis of indole derivatives has attracted the attention of the chemical community due to their importance . Indole derivatives can be synthesized by coupling indole-2-carboxylic acids with various amines . The Fischer indole synthesis can also be used, which involves the reaction of an optically active cyclohexanone with phenylhydrazine hydrochloride using methanesulfonic acid .Chemical Reactions Analysis
Indole derivatives are reactants for the preparation of various compounds with biological activities . For instance, they can be used for the preparation of spirooxoindolepyrrolidines via a series of reactions including reduction, oxidation, condensation, amidation, and Kharasch radical cyclization .Applications De Recherche Scientifique
Indole alkaloids are a class of naturally occurring organic compounds known for their complexity and biological activity. Ethyl 7-chloro-6-fluoro-1H-indole-2-carboxylate is a synthetic derivative of indole, designed to explore the realm of potential pharmacological activities and synthesis methods. The significance of indole synthesis in organic chemistry cannot be overstated, as it forms the backbone for numerous drugs and therapeutic agents. The review by Taber and Tirunahari (2011) delves into the classification of indole synthesis, offering a comprehensive framework for understanding the various methodologies employed in the construction of indole derivatives, including Ethyl 7-chloro-6-fluoro-1H-indole-2-carboxylate. Their work highlights the advancements in synthesis techniques and the classification of routes for preparing indoles, essential for the development of new pharmacologically active compounds (Taber & Tirunahari, 2011).
Ethyl Carbamate in Foods and Beverages
In the context of food and beverage safety, the study of ethyl carbamate (EC) is of paramount importance due to its genotoxic and carcinogenic properties. While not directly related to Ethyl 7-chloro-6-fluoro-1H-indole-2-carboxylate, understanding the behavior of similar ethyl compounds in various environments can provide insights into the stability and potential risks associated with their use. Weber and Sharypov (2009) offer an in-depth review of ethyl carbamate in foods and beverages, highlighting the mechanisms of formation and strategies for mitigation. Their research provides a critical perspective on managing compounds with ethyl groups in consumables, underscoring the need for careful consideration in the application of such chemicals in food science and safety (Weber & Sharypov, 2009).
Environmental Concerns and Degradation
The environmental fate of polyfluoroalkyl chemicals, which share some structural similarities with Ethyl 7-chloro-6-fluoro-1H-indole-2-carboxylate, is a growing concern. Liu and Mejia Avendaño (2013) review the microbial degradation of polyfluoroalkyl chemicals, exploring the potential for these substances to break down into perfluoroalkyl acids (PFAAs) in the environment. Their findings shed light on the biodegradation pathways, half-lives, and defluorination potential of these compounds. This review suggests that while Ethyl 7-chloro-6-fluoro-1H-indole-2-carboxylate is not a polyfluoroalkyl chemical, the environmental persistence and degradation mechanisms of fluorinated compounds warrant close examination to assess their environmental impact and biodegradability (Liu & Mejia Avendaño, 2013).
Orientations Futures
Propriétés
IUPAC Name |
ethyl 7-chloro-6-fluoro-1H-indole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClFNO2/c1-2-16-11(15)8-5-6-3-4-7(13)9(12)10(6)14-8/h3-5,14H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMRFHDTYYKUQIQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(N1)C(=C(C=C2)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClFNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 7-chloro-6-fluoro-1H-indole-2-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[2-(2-Aminoethoxy)ethyl]-succinamic acid methyl ester hydrochloride](/img/structure/B1460315.png)
![3-[(6-Bromo-imidazo[1,2-a]pyridine-3-carbonyl)-amino]-4-fluoro-benzoic acid](/img/structure/B1460317.png)




![[1-(difluoromethyl)-1H-pyrazol-4-yl]methanol](/img/structure/B1460326.png)
![4-Thiazolidinone, 5-[[4-(2-methoxyethoxy)phenyl]methylene]-2-thioxo-](/img/structure/B1460327.png)


![9lambda6-Thia-3-azabicyclo[4.2.1]nonane-4,9,9-trione](/img/structure/B1460330.png)
![1-[(3,5-Difluorophenyl)methyl]azetidin-3-amine dihydrochloride](/img/structure/B1460332.png)
![2-Fluoro-3-(spiro[3.3]heptan-2-yl)propanoic acid](/img/structure/B1460333.png)